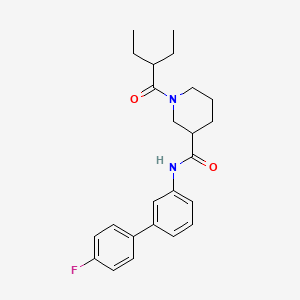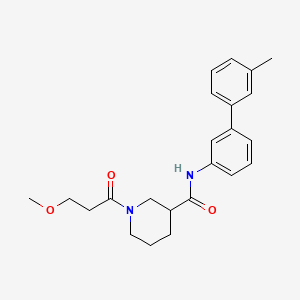![molecular formula C22H22N4O2 B6114318 1-(4-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6114318.png)
1-(4-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of prolinamide derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of 1-(4-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide is not fully understood. However, several studies have suggested that this compound acts by inhibiting various enzymes and receptors involved in the biological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. It also inhibits the activity of histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(4-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been found to exhibit several biochemical and physiological effects. Some of the significant effects are:
1. Anti-inflammatory effect: This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation process.
2. Anti-cancer effect: It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
3. Anti-viral effect: This compound exhibits anti-viral activity against several viruses, including HIV, HCV, and influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the laboratory. It exhibits potent biological activities, making it an ideal candidate for various biological assays. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively new compound, and its biological activities are not fully understood. Therefore, further research is required to elucidate its mechanism of action and potential applications fully.
Direcciones Futuras
There are several future directions for the research on 1-(4-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. Some of the significant future directions are:
1. Elucidation of the mechanism of action: Further research is required to fully understand the mechanism of action of this compound. This will help in the development of more potent analogs with improved biological activities.
2. Development of analogs: The development of analogs with improved biological activities is another significant future direction for the research on this compound. This will help in the development of more effective drugs for the treatment of various diseases.
3. Clinical trials: The potential applications of this compound in the treatment of various diseases need to be evaluated in clinical trials. This will help in the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 1-(4-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide is a promising compound with potential applications in various fields of research. It exhibits potent biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The synthesis method of this compound is straightforward, and it can be easily synthesized in the laboratory. However, further research is required to fully understand its mechanism of action and potential applications. The development of more potent analogs and evaluation of its potential applications in clinical trials are significant future directions for the research on this compound.
Métodos De Síntesis
The synthesis of 1-(4-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide involves the reaction of 2-(3-pyridinyloxy)benzaldehyde with proline amide in the presence of a catalyst. The reaction is carried out under reflux in a solvent such as ethanol or acetonitrile. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-(4-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential applications in various fields of research. Some of the significant scientific research applications of this compound are:
1. Anti-inflammatory activity: Several studies have reported that this compound exhibits potent anti-inflammatory activity. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation process.
2. Anti-cancer activity: This compound has also been found to exhibit anti-cancer activity. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
3. Anti-viral activity: 1-(4-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been found to exhibit anti-viral activity against several viruses, including HIV, HCV, and influenza virus.
Propiedades
IUPAC Name |
1-(pyridin-4-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(20-7-4-14-26(20)16-17-9-12-23-13-10-17)25-19-6-1-2-8-21(19)28-18-5-3-11-24-15-18/h1-3,5-6,8-13,15,20H,4,7,14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREQHIDANBQTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=NC=C2)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorophenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B6114250.png)
![2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B6114257.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B6114276.png)
![6-amino-2-[(mesitylmethyl)thio]-4-pyrimidinol](/img/structure/B6114277.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6114293.png)
![N-(2-chloro-3-pyridinyl)-1-{2-[(2-chloro-3-pyridinyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6114298.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6114303.png)

![ethyl [2-({(benzoylimino)[(3-chloro-2-methylphenyl)amino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6114321.png)

![3-(2-isoxazolidinyl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B6114336.png)

![3-[(4-cyclopentyl-1-piperazinyl)methyl]-3-hydroxy-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B6114340.png)